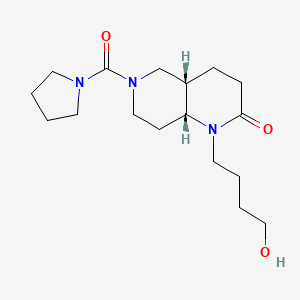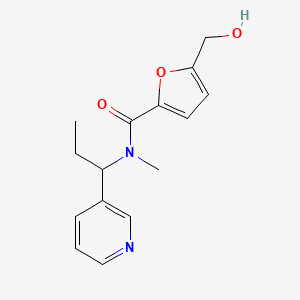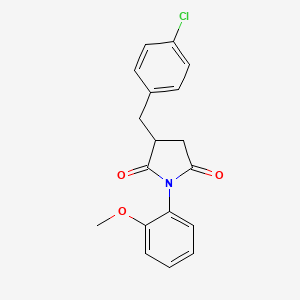![molecular formula C17H24N2O3 B5486210 N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5486210.png)
N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DASDA" and is a member of the spirocyclic piperidine class of compounds. DASDA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of DASDA is not yet fully understood. However, it is believed to act as a modulator of the GABAergic system. DASDA has been found to bind to the GABA-A receptor and enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain. This results in the suppression of neuronal excitability, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
DASDA has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to the suppression of neuronal excitability. DASDA has also been found to increase the levels of acetylcholine in the brain, which is involved in learning and memory processes. Additionally, DASDA has been found to exhibit antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DASDA is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system disorders. DASDA has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of DASDA is its relatively low potency compared to other drugs in the same class. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on DASDA. One area of research is the development of more potent analogs of DASDA that can be used in the treatment of various diseases. Another area of research is the investigation of the long-term effects of DASDA on the brain and the potential for neuroprotection. Additionally, further research is needed to fully elucidate the mechanism of action of DASDA and its potential therapeutic applications.
Conclusion:
In conclusion, DASDA is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method is relatively simple, and the compound exhibits various biochemical and physiological effects. While there are some limitations to its use, DASDA has the potential to be a valuable tool in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more potent analogs.
Métodos De Síntesis
The synthesis of DASDA involves the reaction of 3,4-dimethylphenyl isocyanate with 1,4-dioxaspiro[4.5]decane-8-amine in the presence of acetic anhydride. The reaction takes place under mild conditions and yields DASDA as a white solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
DASDA has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that DASDA has been found to be effective against include Alzheimer's disease, Parkinson's disease, and schizophrenia. DASDA has also been found to exhibit anticonvulsant and analgesic properties.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-4-15(11-14(13)2)18-16(20)12-19-7-5-17(6-8-19)21-9-10-22-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAKYCYHSLZJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3(CC2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5486134.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5486142.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5486149.png)

![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5486173.png)
![4-{2-[(2-chlorobenzoyl)amino]-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B5486177.png)
![3-(allylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5486178.png)

![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5486181.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5486189.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5486201.png)

![4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5486217.png)
